1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride
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Overview
Description
1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzene rings and carbamimidoyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride typically involves multiple steps. One common method includes the reaction of benzene-1,4-dicarboxylic acid with N-benzyl-N’-methylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[(1-benzyl-4-phenylpyridin-4(1H)-yl)methyl]decanediamide
- N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzene-diamine
Uniqueness
1-N,4-N-bis[4-(N-benzyl-N’-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride stands out due to its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
5300-52-7 |
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Molecular Formula |
C38H37ClN6O2 |
Molecular Weight |
645.2 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C38H36N6O2.ClH/c1-39-35(41-25-27-9-5-3-6-10-27)29-17-21-33(22-18-29)43-37(45)31-13-15-32(16-14-31)38(46)44-34-23-19-30(20-24-34)36(40-2)42-26-28-11-7-4-8-12-28;/h3-24H,25-26H2,1-2H3,(H,39,41)(H,40,42)(H,43,45)(H,44,46);1H |
InChI Key |
LHAWGFSDETVLJG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NC)NCC4=CC=CC=C4)NCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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